molecular formula C7H7N3O2S B13204297 1H-indazole-5-sulfonamide

1H-indazole-5-sulfonamide

Cat. No.: B13204297
M. Wt: 197.22 g/mol
InChI Key: OHFQWNSLYSDVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-5-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological and medicinal properties. The indazole moiety is a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The sulfonamide group, characterized by the presence of a sulfonyl functional group attached to an amine, enhances the compound’s pharmacological potential. This combination makes this compound a valuable scaffold in drug development and various scientific research applications .

Preparation Methods

The synthesis of 1H-indazole-5-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclization of o-nitrobenzylamines with hydrazine, followed by sulfonylation. Another approach includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, to construct the indazole core . Industrial production methods often employ optimized reaction conditions to maximize yield and minimize byproducts. These methods may include solvent-free reactions, the use of green chemistry principles, and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1H-Indazole-5-sulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-indazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MAPK1 enzyme, which plays a crucial role in cell proliferation and survival. By binding to the active site of MAPK1, the compound disrupts the enzyme’s activity, leading to the inhibition of cancer cell growth . Additionally, the sulfonamide group enhances the compound’s ability to interact with biological membranes, improving its bioavailability and therapeutic potential .

Comparison with Similar Compounds

1H-Indazole-5-sulfonamide can be compared with other indazole-based compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .

Conclusion

This compound is a compound of significant interest due to its diverse chemical reactivity, wide range of scientific research applications, and promising therapeutic potential. Its unique structure and properties make it a valuable scaffold for the development of new drugs and materials, highlighting the importance of continued research in this area.

Properties

IUPAC Name

1H-indazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQWNSLYSDVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.